molecular formula C26H30N2O4S B4571873 N-[4-(benzyloxy)phenyl]-3-{4-[(isobutylamino)sulfonyl]phenyl}propanamide

N-[4-(benzyloxy)phenyl]-3-{4-[(isobutylamino)sulfonyl]phenyl}propanamide

Cat. No.: B4571873
M. Wt: 466.6 g/mol
InChI Key: LOFGGHHWIVVTBB-UHFFFAOYSA-N
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Description

N-[4-(benzyloxy)phenyl]-3-{4-[(isobutylamino)sulfonyl]phenyl}propanamide is a useful research compound. Its molecular formula is C26H30N2O4S and its molecular weight is 466.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 466.19262862 g/mol and the complexity rating of the compound is 669. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antiviral Applications : Buerger et al. (2001) described a compound structurally similar to N-[4-(benzyloxy)phenyl]-3-{4-[(isobutylamino)sulfonyl]phenyl}propanamide, which acts as a selective nonnucleoside inhibitor of cytomegalovirus (CMV) replication. The study highlighted its potential in interfering with viral DNA maturation and packaging, offering insights into antiviral drug development (Buerger et al., 2001).

  • Synthesis and Biological Evaluation : A study by Fahim and Shalaby (2019) involved the synthesis of benzenesulfonamide derivatives and their evaluation for biological activities. This research provides a foundation for understanding the diverse applications of such compounds in medical and pharmaceutical fields (Fahim & Shalaby, 2019).

  • Anticancer and Antioxidant Effects : Mohamed et al. (2022) investigated benzene sulfonamide derivatives for their anticancer effects, particularly against MCF-7 breast carcinoma cell lines. This study underscores the potential of these compounds in cancer treatment (Mohamed et al., 2022).

  • Anticonvulsant Activity : Farag et al. (2012) synthesized heterocyclic compounds containing a sulfonamide moiety, showing promise as anticonvulsants. This research contributes to the development of new treatments for epilepsy and related disorders (Farag et al., 2012).

  • High-Performance Thermosets : Lin et al. (2008) explored aromatic diamine-based benzoxazines, including sulfonamide-related structures, for creating high-performance thermosets. This has implications in materials science, particularly in the development of advanced polymers (Lin et al., 2008).

  • Hypoglycemic Activity : Shroff et al. (1982) synthesized a series of compounds, including N-[[(dialkylamino)alkoxyl]phenyl]benzamidines, showing hypoglycemic activity. This research is significant for understanding new approaches to treating diabetes (Shroff et al., 1982).

  • Protease Inactivation : Neumann and Gütschow (1994) studied a series of compounds for their ability to inactivate serine proteases, which is crucial for understanding enzyme regulation and developing therapeutics (Neumann & Gütschow, 1994).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific data, it’s impossible to provide accurate safety and hazard information .

Properties

IUPAC Name

3-[4-(2-methylpropylsulfamoyl)phenyl]-N-(4-phenylmethoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O4S/c1-20(2)18-27-33(30,31)25-15-8-21(9-16-25)10-17-26(29)28-23-11-13-24(14-12-23)32-19-22-6-4-3-5-7-22/h3-9,11-16,20,27H,10,17-19H2,1-2H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOFGGHHWIVVTBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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